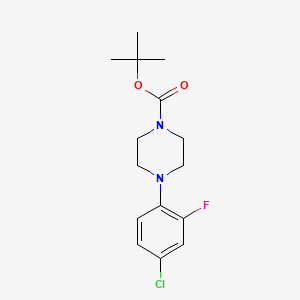

![molecular formula C18H19N3O4S B2754736 3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-87-1](/img/structure/B2754736.png)

3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydantoins, or imidazolidine-2,4-diones, are a class of compounds that have become increasingly important, with various applications across chemical and pharmaceutical industries . They are often used as a scaffold in drug design due to their wide range of therapeutic applications .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a similar compound, has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as NMR and HRMS . DFT calculations are also used to understand the stereochemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve ring closing and other steps .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques and theoretical methods .Scientific Research Applications

ORL1 Receptor Agonism and Opioid Selectivity

The research on compounds structurally related to 3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has led to the discovery of potent ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds exhibit high affinity and selectivity towards the human ORL1 receptor, differentiating their action from traditional opioid receptors. This specificity opens pathways for developing new therapeutic agents targeting pain management, addiction, and other neurological conditions without the typical side effects associated with opioid receptor activation (Röver et al., 2000).

Anticonvulsant Activity

Another application is found in the synthesis and evaluation of naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. Through a detailed pharmacological evaluation, certain derivatives demonstrated significant efficacy in delaying strychnine-induced seizures in vivo, suggesting their utility in developing new treatments for epilepsy and other seizure-related disorders (Ghareb et al., 2017).

Antibacterial and Antifungal Applications

The modification and functionalization of the naphthalene structure have also shown promising antibacterial and antifungal activities. Research into derivatives of naphthalene-1,4-dione, for instance, has led to the development of compounds with significant antimicrobial properties. These findings highlight the potential for creating new classes of antibacterial and antifungal agents, which are crucial in the face of rising antibiotic resistance (Tandon et al., 2010).

Chemical Sensing and Molecular Recognition

Further, naphthoquinone-based chemosensors for transition metal ions represent a fascinating application area. These compounds exhibit remarkable selectivity towards specific metal ions, such as Cu2+, facilitating their use in environmental monitoring, biomedical research, and the development of novel diagnostic tools. The ability to detect and quantify metal ions accurately is essential for various scientific and industrial processes (Gosavi-Mirkute et al., 2017).

Drug Development and Molecular Modelling

Lastly, the synthesis and molecular modelling studies of new derivatives highlight their potential in drug development. The ability to modulate receptor affinity and selectivity through structural modifications underscores the importance of such compounds in designing targeted therapies. These efforts contribute significantly to our understanding of drug-receptor interactions, paving the way for the development of more effective and safer therapeutic agents (Czopek et al., 2016).

Mechanism of Action

properties

IUPAC Name |

3-methyl-8-naphthalen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-20-16(22)18(19-17(20)23)8-10-21(11-9-18)26(24,25)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLNMNBDTUIWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

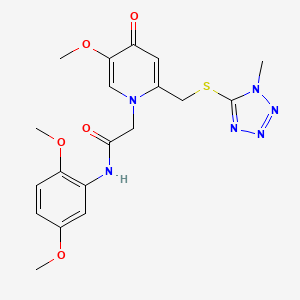

![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)

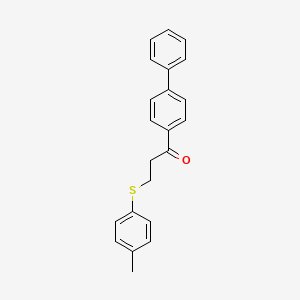

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)

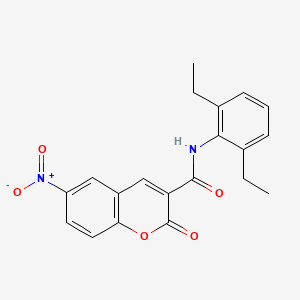

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)

![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)